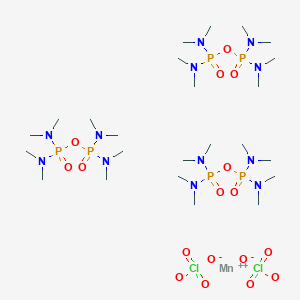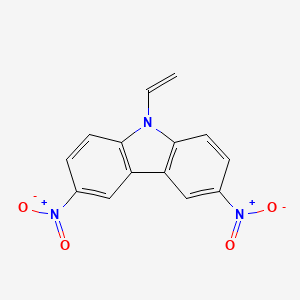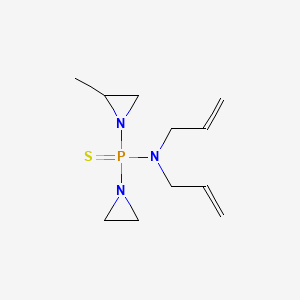-lambda~5~-phosphane CAS No. 37753-38-1](/img/structure/B14659595.png)
Tris[2-(butylsulfanyl)ethyl](oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. The specific structure of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane includes three 2-(butylsulfanyl)ethyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom, forming a lambda5 configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane typically involves the reaction of a chlorophosphine with a Grignard reagent. The general reaction scheme can be represented as follows:
Preparation of Grignard Reagent: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in an anhydrous ether solvent.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with a chlorophosphine under controlled conditions to form the desired tertiary phosphine.
Industrial Production Methods
In an industrial setting, the production of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles. The butylsulfanyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-carboxyethyl)phosphine: A reducing agent frequently used in biochemistry.
Tris(2-butoxyethyl)phosphate: An organic flame retardant.
Uniqueness
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is unique due to its specific combination of butylsulfanyl groups and the lambda5 configuration of the phosphorus atom. This unique structure imparts distinct steric and electronic properties, making it a valuable ligand in various catalytic applications.
Eigenschaften
CAS-Nummer |
37753-38-1 |
|---|---|
Molekularformel |
C18H39OPS3 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
1-[2-[bis(2-butylsulfanylethyl)phosphoryl]ethylsulfanyl]butane |
InChI |
InChI=1S/C18H39OPS3/c1-4-7-13-21-16-10-20(19,11-17-22-14-8-5-2)12-18-23-15-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
WGFHIAXWKDLEJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCP(=O)(CCSCCCC)CCSCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14659523.png)


![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)


![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
